

Synthesis of Tetrakis(4-nitrophenyl)methane: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrakis(4-nitrophenyl)methane**

Cat. No.: **B1336605**

[Get Quote](#)

Abstract

This document provides a detailed experimental protocol for the synthesis of **Tetrakis(4-nitrophenyl)methane**, a key intermediate in the synthesis of various functionalized tetrahedral molecules. The primary synthetic route involves the electrophilic nitration of tetraphenylmethane. This protocol is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Tetrakis(4-nitrophenyl)methane is a highly symmetric, tetrahedral molecule that serves as a versatile building block in supramolecular chemistry and materials science.^{[1][2][3]} Its nitro functionalities can be readily reduced to amino groups, providing a precursor for the synthesis of tetrakis(4-aminophenyl)methane and other derivatives.^{[4][5][6]} These derivatives are utilized in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other complex molecular architectures.^[3] The synthesis of **Tetrakis(4-nitrophenyl)methane** is typically achieved through the nitration of tetraphenylmethane.^[5] Careful control of reaction conditions, particularly temperature, is crucial to achieve the desired tetranitrated product and avoid the formation of unwanted byproducts.^[5]

Data Presentation

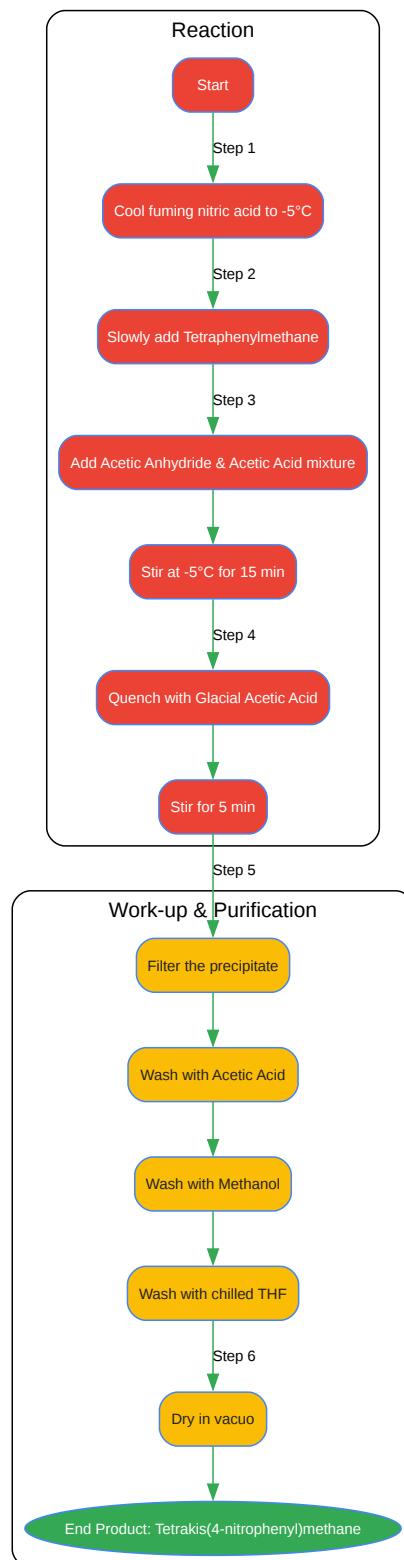
Parameter	Value	Reference
Starting Material	Tetraphenylmethane	[1][7]
Reagents	Fuming Nitric Acid, Acetic Anhydride, Glacial Acetic Acid	[1][7]
Solvents (for washing/purification)	Acetic Acid, Methanol, Tetrahydrofuran	[1]
Reaction Temperature	-10 °C to -5 °C	[1][5][7]
Reported Yield	43%	[1]
Appearance	Cream-colored solid / White to Orange to Green powder to crystal	[1][2]
Molecular Formula	C ₂₅ H ₁₆ N ₄ O ₈	[8]
Molecular Weight	500.4 g/mol	[8]
Melting Point	339 °C (in Tetrahydrofuran)	[2]

Experimental Protocol

This protocol is adapted from established literature procedures.[1][7]

Materials:

- Tetraphenylmethane (4.8 g, 15.0 mmol)[1]
- Fuming Nitric Acid (25 ml)[1]
- Acetic Anhydride
- Glacial Acetic Acid
- Methanol
- Tetrahydrofuran (chilled)


- Round bottom flask
- Stir bar
- Salt/ice bath
- Glass frit filter

Procedure:

- Reaction Setup: In a round bottom flask equipped with a stir bar, cool 25 ml of fuming nitric acid to approximately -5°C using a salt/ice bath.[1]
- Addition of Starting Material: While maintaining the temperature at -5°C and stirring vigorously, slowly add 4.8 g (15.0 mmol) of tetraphenylmethane to the fuming nitric acid.[1]
- Addition of Acetic Anhydride and Acetic Acid: To the reaction mixture, slowly add a mixture of acetic anhydride and glacial acetic acid (1:2 ratio, 25 ml total).[1] Stir the mixture at -5°C for 15 minutes.[1]
- Quenching and Precipitation: Add 80 ml of glacial acetic acid to the suspension and continue stirring for an additional 5 minutes.[1]
- Filtration and Washing: Filter the resulting precipitate through a glass frit. Wash the collected solid sequentially with acetic acid (2 x 100 ml), methanol (2 x 100 ml), and chilled tetrahydrofuran (2 x 50 ml).[1]
- Drying: Dry the final product in vacuo to yield **Tetrakis(4-nitrophenyl)methane** as a cream-colored solid.[1]

Experimental Workflow

Experimental Workflow for Tetrakis(4-nitrophenyl)methane Synthesis

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **Tetrakis(4-nitrophenyl)methane**.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tetrakis(4-nitrophenyl)Methane | 60532-62-9 [chemicalbook.com]
- 2. tetrakis(4-nitrophenyl)Methane CAS#: 60532-62-9 [m.chemicalbook.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Tetrakis(4-aminophenyl)methane synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Tetrakis(4-nitrophenyl)methane | C25H16N4O8 | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Tetrakis(4-nitrophenyl)methane: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336605#experimental-setup-for-tetrakis-4-nitrophenyl-methane-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com